AL 8810 isopropyl ester

概要

説明

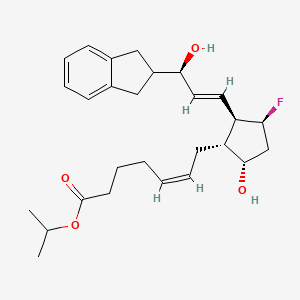

AL 8810 イソプロピルエステルは、プロスタグランジン F2α の 11β-フルオロアナログである AL 8810 の脂溶性エステル化プロドラッグです。これは、FP 受容体の強力で選択的な拮抗薬として作用します。 この化合物は、ラタノプロストやトラボプロストなどの一般的な治療用眼内プロスタグランジン化合物と比較できます .

準備方法

合成ルートと反応条件

AL 8810 イソプロピルエステルの合成には、AL 8810 のエステル化が含まれます。反応は通常、イソプロパノールと酸触媒を還流条件下で使用することを必要とします。 反応は、薄層クロマトグラフィーで完了するまで監視され、その後、カラムクロマトグラフィーで精製して所望のエステル化生成物を得ます .

工業生産方法

AL 8810 イソプロピルエステルの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、自動反応器と連続監視システムの使用が含まれ、製品品質の一貫性を確保します。 最終製品は、大規模クロマトグラフィー技術を使用して精製され、業界基準を満たすために厳格な品質管理対策が施されます .

化学反応の分析

反応の種類

AL 8810 イソプロピルエステルは、次のようなさまざまな化学反応を起こします。

エステル化: 親化合物 AL 8810 からエステルを形成する。

加水分解: エステルは、水と酸または塩基触媒の存在下で、親化合物に戻って加水分解することができます。

一般的な試薬と条件

エステル化: 還流条件下でのイソプロパノールと酸触媒。

加水分解: 酸または塩基触媒を含む水。

酸化と還元: 所望の反応に応じて、特定の酸化剤または還元剤.

生成された主要な製品

エステル化: AL 8810 イソプロピルエステル。

加水分解: AL 8810 とイソプロパノール。

酸化と還元: 化合物のさまざまな酸化または還元された形態.

科学研究への応用

AL 8810 イソプロピルエステルには、いくつかの科学研究への応用があります。

化学: エステル化と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: プロスタグランジン経路の調節における役割と細胞プロセスへの影響について調査されています。

医学: 眼圧の低下と緑内障の治療における潜在的な治療効果について探求されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

AL 8810 isopropyl ester (CAS Number: 208114-93-6) is a lipid-soluble compound that acts as a competitive antagonist at the FP receptor. Its mechanism involves blocking the actions of prostaglandin F2α (PGF2α), which plays a crucial role in various physiological processes, including inflammation and pain modulation. The compound has demonstrated a rightward shift in concentration-response curves for FP receptor agonists without diminishing their maximal effects, indicating its potential as a pharmacological tool in research .

Neurological Research

AL 8810 has been investigated for its neuroprotective properties in animal models of stroke and traumatic brain injury. In studies involving controlled cortical impact (CCI) models, post-treatment with AL 8810 significantly reduced hippocampal swelling and improved neurological deficit scores, suggesting its potential utility in neuroprotection following acute brain injuries .

Pain Management

The compound has been explored for its efficacy in managing pain conditions, including allodynia and endometriosis. Its antagonistic action on FP receptors may help alleviate pain associated with these conditions by modulating inflammatory pathways .

Infectious Disease Studies

Research indicates that AL 8810 may hinder the progression of certain infections, such as Leishmania. The blockage of FP receptors was associated with reduced infection rates, highlighting its potential role in infectious disease management .

Ocular Research

Given its structural similarity to therapeutic intraocular prostaglandins, AL 8810 is being evaluated for applications in ocular research, particularly concerning intraocular pressure regulation and glaucoma treatment .

Case Studies and Findings

Toxicological Considerations

While AL 8810 is primarily used for research purposes, it is essential to acknowledge its toxicological profile. The compound is classified as harmful if swallowed and may cause reproductive toxicity. Therefore, it must be handled with care under appropriate safety protocols .

作用機序

AL 8810 イソプロピルエステルは、FP 受容体の選択的な拮抗薬として作用します。それは、プロスタグランジン F2α が受容体への結合を阻害し、それによって下流のシグナル伝達経路をブロックします。 この作用は、ホスホリパーゼ C の活性化を阻害し、ジアシルグリセロールとイノシトールトリリン酸のレベルを低下させ、最終的に細胞内カルシウムレベルを低下させます .

類似化合物との比較

AL 8810 イソプロピルエステルは、FP 受容体に対する選択的な拮抗作用によってユニークです。同様の化合物には以下が含まれます。

ラタノプロスト: 眼圧を低下させるために使用されるプロスタグランジンアナログ。

トラボプロスト: 同様の治療効果を持つ別のプロスタグランジンアナログ。

ビマトプロスト: 緑内障の治療に使用されるプロスタグランジンアナログ.

生物活性

AL 8810 isopropyl ester, also known as 11β-fluoro-15-epi-15-indanyl-PGF2α, is a selective antagonist of the Prostaglandin F receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving the modulation of prostaglandin signaling pathways. This article delves into the biological activity of AL 8810, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile.

AL 8810 functions primarily as an antagonist at the FP receptor, which is involved in mediating the biological effects of Prostaglandin F2α (PGF2α). The antagonist properties of AL 8810 have been demonstrated through various in vitro and in vivo studies:

- In Vitro Studies : AL 8810 has shown competitive antagonism against FP receptor agonists such as fluprostenol, with an effective concentration (EC50) of approximately 430 nM . It exhibited weak agonist activity in certain cell lines (A7r5 and 3T3 fibroblasts) but predominantly acted as an antagonist by shifting concentration-response curves without significantly suppressing maximal responses .

- In Vivo Studies : In experiments involving FP receptor knockout mice subjected to controlled cortical impact (CCI), AL 8810 treatment significantly reduced hippocampal swelling and improved neurological deficit scores post-injury . This suggests a protective role against secondary injury mechanisms following trauma.

Pharmacological Profile

AL 8810 has been characterized for its selectivity and potency against various prostaglandin receptors. The following table summarizes its pharmacological properties compared to other known agonists and antagonists:

| Compound | EC50 (nM) | Ki (μM) | Activity Type |

|---|---|---|---|

| AL 8810 | 430 | 1.0 - 2.1 | FP Receptor Antagonist |

| Travoprost (isopropyl ester) | 89.1 | N/A | FP Receptor Agonist |

| Latanoprost (isopropyl ester) | 778 | N/A | FP Receptor Agonist |

| Bimatoprost | 694 | N/A | FP Receptor Agonist |

Clinical Applications

Despite being in preclinical stages, AL 8810 has demonstrated potential applications in treating conditions such as:

- Ocular Hypertension : AL 8810 has been utilized to study its effects on intraocular pressure modulation, showing efficacy in antagonizing FP receptor-mediated responses in human trabecular meshwork cells .

- Neurological Disorders : Research indicates that AL 8810 may reduce reactive oxygen species production and calcium overload in cortical neurons, suggesting a neuroprotective effect that could be beneficial in conditions like stroke and traumatic brain injury .

Case Studies

Several studies highlight the biological activity of AL 8810:

- Leishmania Infection : A study demonstrated that blocking FP receptors with AL 8810 hampered Leishmania infection, indicating its potential role in infectious disease management .

- Traumatic Brain Injury : In animal models of traumatic brain injury, treatment with AL 8810 led to improved outcomes by mitigating secondary injury mechanisms associated with elevated calcium levels and oxidative stress .

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJEEIAJJWMNC-IHMKMYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。